![molecular formula C14H4Cl2F6N4O2 B3017067 3,4-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,5-oxadiazol-2-ium-2-olate CAS No. 303997-49-1](/img/structure/B3017067.png)
3,4-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,5-oxadiazol-2-ium-2-olate
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Overview
Description
The compound “3,4-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,5-oxadiazol-2-ium-2-olate” is a complex organic molecule. It contains two pyridine rings, each substituted with a chloro and a trifluoromethyl group. These rings are connected by an oxadiazolium ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would feature a central oxadiazolium ring, with two pyridine rings attached at the 3 and 4 positions. Each pyridine ring would be further substituted with a chloro group and a trifluoromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups and the pyridine rings would likely make it relatively non-polar and potentially volatile .Scientific Research Applications
Agrochemicals
Protection of Crops from Pests: TFMP derivatives find their major use in safeguarding crops from pests. The first TFMP derivative introduced to the agrochemical market was Fluazifop-butyl. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds owe their biological activities to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics .
Synthesis Intermediates
Building Blocks: TFMP serves as an intermediate in the synthesis of other valuable compounds. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is a key intermediate for the synthesis of Fluazifop. Its straightforward one-step reaction yields good yields .
Covalent Ligand Discovery
Fragment Electrophiles: TFMP fragments can be used in fragment-based covalent ligand discovery. Researchers incorporate them into bifunctional tools, such as electrophilic PROTAC® molecules, for targeted protein degradation .
Mechanism of Action
Target of Action
Compounds with atrifluoromethyl (-CF3) group have been found to exhibit improved drug potency towards enzymes such as reverse transcriptase . This enzyme plays a crucial role in the replication of retroviruses, making it a significant target in antiretroviral therapy .
Mode of Action
It’s suggested that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can enhance drug potency towards reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds containing trifluoromethyl groups have been associated with various pharmacological activities
Pharmacokinetics
The trifluoromethyl group in similar compounds has been associated with improved pharmacokinetic properties, including enhanced bioavailability
Result of Action
Compounds with a trifluoromethyl group have been associated with various pharmacological activities
Future Directions
properties
IUPAC Name |
3,4-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxido-1,2,5-oxadiazol-2-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl2F6N4O2/c15-7-1-5(13(17,18)19)3-23-9(7)11-12(26(27)28-25-11)10-8(16)2-6(4-24-10)14(20,21)22/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLNWUKGVZVOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NO[N+](=C2C3=C(C=C(C=N3)C(F)(F)F)Cl)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl2F6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,5-oxadiazol-2-ium-2-olate |
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